1-methyl-N-propylindole-3-carboxamide
Description
1-Methyl-N-propylindole-3-carboxamide is a synthetic indole derivative characterized by a methyl group at the 1-position of the indole ring and a propylamide substituent at the 3-position. Its molecular formula is C₁₃H₁₆N₂O, with a molecular weight of 216.28 g/mol. The compound’s structural features influence its physicochemical properties, including lipophilicity (logP ≈ 2.8) and solubility in polar aprotic solvents like dimethylformamide (DMF) .
Properties
IUPAC Name |
1-methyl-N-propylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-8-14-13(16)11-9-15(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUCRCUULCQDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-N-propylindole-3-carboxamide can be synthesized through a multi-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, typically involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . After forming the indole core, N-alkylation can be achieved using alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of 1-methyl-N-propylindole-3-carboxamide would likely involve optimizing the Fischer indole synthesis and N-alkylation steps for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-propylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-N-propylindole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-propylindole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a candidate for enzyme inhibition studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-methyl-N-propylindole-3-carboxamide with two structurally related compounds: N-(3-hydroxypropyl)-indole-3-carboxamide and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.
Compound 1 : 1-Methyl-N-propylindole-3-carboxamide
- Substituents : Methyl group at indole 1-position; propylamide at 3-position.
- Synthesis : Likely employs coupling agents (e.g., HBTU) with indole-3-carboxylic acid and propylamine, analogous to methods described for N-(3-hydroxypropyl)-indole-3-carboxamide .
Compound 2 : N-(3-Hydroxypropyl)-indole-3-carboxamide
- Synthesis: Synthesized via HBTU-mediated coupling of indole-3-carboxylic acid with 3-amino-1-propanol .
- Key Properties : Increased hydrophilicity due to hydroxyl group (logP ~1.5); higher aqueous solubility (~5 mg/mL) .
Compound 3 : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide
Physicochemical and Functional Comparison
| Property | 1-Methyl-N-propylindole-3-carboxamide | N-(3-Hydroxypropyl)-indole-3-carboxamide | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O | C₁₂H₁₄N₂O₂ | C₈H₁₇N₃ |
| Molecular Weight | 216.28 g/mol | 218.25 g/mol | 155.24 g/mol |
| logP | ~2.8 | ~1.5 | ~0.9 |
| Aqueous Solubility | <1 mg/mL | ~5 mg/mL | Miscible in water |
| Primary Use | Bioactivity studies | Enzyme screening | Peptide coupling reagent |
Key Findings:
Hydrophilicity vs.
Functional Group Impact : Carbodiimides (Compound 3) lack the indole scaffold, rendering them unsuitable for bioactivity but essential in synthetic workflows .
Synthetic Utility: Compound 1 and 2 share synthetic pathways (HBTU-mediated coupling), but differing amines (propylamine vs. 3-amino-1-propanol) dictate their structural and functional profiles .
Research Implications
- Drug Design : The methyl group in Compound 1 may enhance metabolic stability compared to Compound 2, making it a better candidate for in vivo studies.
- Enzyme Interactions : Compound 2’s hydroxyl group could facilitate hydrogen bonding in enzyme active sites, as demonstrated in chromogenic screening systems .
- Reagent Roles : Compound 3’s carbodiimide structure highlights its irreplaceable role in synthesizing carboxamides like Compounds 1 and 2 .
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